molecular formula C10H14ClNO2 B13052025 1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

Cat. No.: B13052025
M. Wt: 215.67 g/mol
InChI Key: PTQQMBJIYCKDMM-UHFFFAOYSA-N
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Description

1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL ( 1270004-85-7) is a chiral β-amino alcohol with a molecular formula of C 10 H 14 ClNO 2 and a molecular weight of 215.68 g/mol . This compound features a propan-2-ol backbone substituted with an amino group and a 3-chloro-4-methoxyphenyl ring, integrating both electron-withdrawing (chloro) and electron-donating (methoxy) substituents that create a unique electronic profile for structure-activity relationship (SAR) studies . The (1R,2R) stereochemical configuration, as denoted by the CAS registry, is critical as it dictates the spatial arrangement of functional groups and profoundly influences intermolecular interactions, hydrogen-bonding capacity, and binding affinity with biological targets . As a versatile chiral building block, this β-amino alcohol is of significant value in organic and medicinal chemistry research, particularly in the asymmetric synthesis of complex molecules and potential pharmacologically active compounds . Its structure is analogous to other researched chloro-methoxyphenyl amino alcohols, which have been investigated as key intermediates in the development of central nervous system (CNS) active agents, including compounds with potential antidepressant-like properties that target serotonergic and dopaminergic receptors . The mechanism of action for related compounds often involves targeted interactions with specific receptors; for instance, similar structures have demonstrated strong binding affinity and functional activity at 5-HT 1A and D 2 receptors . Researchers utilize this chiral scaffold to explore new therapeutic candidates, leveraging the hydrogen-bonding networks formed by its amino and hydroxyl groups to modulate interactions with enzymes and receptor proteins . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3

InChI Key

PTQQMBJIYCKDMM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)Cl)N)O

Origin of Product

United States

Preparation Methods

Common Synthetic Approach via Nitroalkene Intermediate

One widely reported synthetic route begins with the condensation of 3-chloro-4-methoxybenzaldehyde and nitromethane to form a nitrostyrene intermediate. This intermediate undergoes reduction to yield the target amino alcohol.

  • Step 1: Formation of Nitroalkene

    • Reagents: 3-chloro-4-methoxybenzaldehyde, nitromethane
    • Conditions: Base-catalyzed Knoevenagel condensation under mild heating
    • Outcome: Formation of (E)-3-chloro-4-methoxy-β-nitrostyrene
  • Step 2: Reduction of Nitroalkene

    • Reagents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with Pd/C)
    • Conditions: Anhydrous solvent, inert atmosphere, controlled temperature
    • Outcome: Reduction of nitro group to primary amine and alkene to alkane, yielding this compound

This method is favored due to relatively straightforward steps and availability of starting materials, but requires careful handling of strong reducing agents and control of stereochemistry.

Reductive Amination Route Using Chiral Amines

An alternative preparation involves reductive amination of 3-chloro-4-methoxybenzaldehyde with a chiral amine, followed by reduction to install the hydroxyl group at the β-position.

  • Step 1: Formation of Imine or Schiff Base

    • Reagents: 3-chloro-4-methoxybenzaldehyde, chiral amine (e.g., (S)- or (R)-configured)
    • Conditions: Mild acidic or neutral pH, room temperature
  • Step 2: Reduction of Imine

    • Reagents: Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN)
    • Conditions: Controlled temperature, solvent such as methanol or ethanol
    • Outcome: Formation of the chiral amino alcohol with defined stereochemistry

This approach allows selective synthesis of stereoisomers such as (1S,2S) or (1R,2R) configurations, critical for biological activity.

Chiral Resolution and Enantioselective Synthesis

  • Use of chiral catalysts or auxiliaries during reduction steps to enhance enantiomeric excess.
  • Application of chromatographic techniques (e.g., chiral HPLC) or recrystallization for purification and isolation of desired stereoisomer.
  • Protection and deprotection strategies (e.g., silyl ethers for hydroxyl protection) to prevent side reactions during multi-step synthesis.

Industrial Production Considerations

Industrial scale synthesis typically adapts the above routes with emphasis on:

  • Process optimization: Use of continuous flow reactors for improved heat and mass transfer.
  • Catalyst selection: Employing heterogeneous catalysts for hydrogenation to reduce costs and facilitate catalyst recovery.
  • Purification: Automated chromatographic systems and crystallization under controlled conditions to ensure product purity.
  • Safety and environmental controls: Managing hazardous reagents such as LiAlH4 and minimizing waste generation.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose Notes
Nitroalkene formation 3-chloro-4-methoxybenzaldehyde, nitromethane, base, heat Knoevenagel condensation Control pH and temperature to favor E-isomer
Nitroalkene reduction LiAlH4 or H2/Pd-C, inert atmosphere Reduction of nitro and alkene groups Anhydrous conditions critical
Reductive amination 3-chloro-4-methoxybenzaldehyde, chiral amine, NaBH4 or NaBH3CN Formation of amino alcohol with stereocontrol Use of chiral amines controls stereochemistry
Purification Recrystallization, chromatography Isolation of pure stereoisomer Chiral HPLC for enantiomeric purity

Analytical Verification

Research Findings and Challenges

  • Maintaining stereochemical integrity during reduction is critical; racemization can occur under acidic or basic conditions.
  • The presence of electron-withdrawing chloro and electron-donating methoxy groups influences reactivity and regioselectivity during substitution and reduction steps.
  • Optimization of reaction parameters (temperature, solvent, reagent stoichiometry) significantly impacts yield and purity.
  • Industrial processes benefit from continuous flow technology to enhance safety and scalability.

This comprehensive overview synthesizes current knowledge on the preparation of this compound, highlighting key synthetic strategies, reaction conditions, and industrial considerations. The compound’s preparation is a multi-step process requiring precise control over stereochemistry and reaction environment to achieve high-quality products suitable for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the chloro and methoxy substituents can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Effects

The compound’s closest analogs differ in substituents on the aromatic ring, stereochemistry, or backbone modifications. Key examples include:

Table 1: Structural Comparison of 1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL and Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound 3-Cl, 4-OCH₃ C₁₀H₁₃ClNO₂ 214.67 Chloro and methoxy groups enhance electron-withdrawing and hydrophobic interactions.
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indole-OCH₃, phenoxy-OCH₃ C₂₄H₃₁N₃O₆ 457.52 Extended aromatic systems with multiple methoxy groups; demonstrated antiarrhythmic and α/β-adrenoceptor binding.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl) C₁₃H₂₁NO 207.31 Bulky tert-butyl group increases hydrophobicity; stereospecific (1S,2R) configuration.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-SCF₃ C₁₀H₁₂F₃NOS 257.27 Strong electron-withdrawing SCF₃ group enhances metabolic stability.
3-Amino-3-(3-chlorophenyl)-propan-1-ol 3-Cl, propan-1-ol backbone C₉H₁₂ClNO 185.65 Hydroxyl group at position 1 alters hydrogen-bonding potential.

Biological Activity

1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL, a chiral compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈ClN₁O₂, with a molecular weight of approximately 215.68 g/mol. The compound features:

  • An amino group (-NH₂)
  • A hydroxyl group (-OH)
  • A 3-chloro-4-methoxyphenyl moiety

These functional groups contribute to its reactivity and interactions with biological targets.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity and function. Notably:

  • Aminotransferase Activity : It acts as a substrate for aminotransferases, facilitating the transfer of amino groups from amino acids to keto acids.
  • Enzyme Inhibition : At higher concentrations, it can inhibit specific enzymes involved in metabolic pathways, thus affecting overall metabolic flux within cells.

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling : It modulates signaling pathways by affecting the activity of kinases and phosphatases, leading to alterations in downstream signaling cascades.
  • Gene Expression : The compound can influence gene expression related to metabolic processes, impacting cellular energy production.

The biological effects of this compound are mediated through multiple mechanisms:

  • Binding Interactions : It binds to specific biomolecules such as enzymes and receptors, altering their conformation and activity. For instance, it can inhibit enzyme activity by occupying active sites.
  • Regulation of Transcription Factors : By interacting with transcription factors, it can modulate gene expression.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Enhance metabolic processes and improve cellular functions.
  • High Doses : Can lead to toxic effects, including enzyme inhibition and disruption of cellular homeostasis. The threshold for toxicity varies among species and specific metabolic pathways involved.

Study on Pharmacological Properties

Preliminary studies have suggested that this compound may exhibit pharmacological properties beneficial in therapeutic contexts. Its chiral nature allows selective interaction with biological targets.

Antimicrobial Activity

In vitro studies have explored its potential antimicrobial properties. The compound's structural similarities to known antimicrobial agents suggest it may possess activity against various pathogens .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the structure–activity relationship (SAR). For example:

CompoundActivity ProfileNotes
This compoundPotentially antimicrobialChiral structure enhances selectivity
3-(4-methoxyphenyl)acrylamideModerate antibacterialLacks the chiral center
3-chloro-4-methoxybenzoic acidLow activityNon-amino derivative

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